molecular formula C18H34ClN2O9PS B12319181 [6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dihydrogen phosphate

[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dihydrogen phosphate

Cat. No.: B12319181
M. Wt: 521.0 g/mol
InChI Key: NEQHVQGMXRPASW-UHFFFAOYSA-N
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Description

[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dihydrogen phosphate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated pyrrolidine ring, a dihydroxy oxane ring, and a methylsulfinyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dihydrogen phosphate typically involves multiple steps, including the formation of the pyrrolidine ring, chlorination, and the introduction of the dihydroxy oxane and methylsulfinyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process often requires stringent control of reaction parameters and the use of specialized equipment to handle the complex chemical reactions involved.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be oxidized to form sulfone derivatives.

    Reduction: The chlorinated pyrrolidine ring can be reduced to form different amine derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired product.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study enzyme interactions and cellular processes. Its ability to interact with specific molecular targets makes it valuable for understanding biochemical pathways.

Medicine

In medicine, this compound has potential therapeutic applications. Its unique structure may allow it to act as a drug candidate for treating various diseases, including infections and metabolic disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of [6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dihydrogen phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dihydrogen phosphate apart is its combination of functional groups, which provides a unique reactivity profile and potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C18H34ClN2O9PS

Molecular Weight

521.0 g/mol

IUPAC Name

[6-[2-chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dihydrogen phosphate

InChI

InChI=1S/C18H34ClN2O9PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)14(23)16(30-31(25,26)27)18(29-15)32(4)28/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27)

InChI Key

NEQHVQGMXRPASW-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)S(=O)C)OP(=O)(O)O)O)O)C(C)Cl

Origin of Product

United States

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